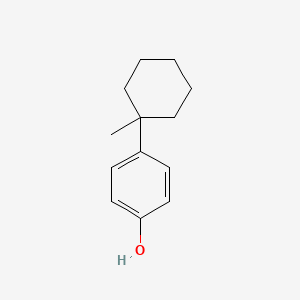

4-(1-Methylcyclohexyl)phenol

Übersicht

Beschreibung

4-(1-Methylcyclohexyl)phenol is an organic compound with the molecular formula C13H18O It consists of a phenol group substituted with a 1-methylcyclohexyl group at the para position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-(1-Methylcyclohexyl)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a nucleophile. For instance, 4-chloro-1-methylbenzene can react with a hydroxide ion to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction conditions to optimize yield and purity. Detailed industrial methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(1-Methylcyclohexyl)phenol undergoes various chemical reactions, including:

Oxidation: Phenols can be oxidized to quinones.

Electrophilic Aromatic Substitution: The hydroxyl group in phenols is strongly activating, making the aromatic ring highly reactive towards electrophilic substitution reactions such as halogenation, nitration, and sulfonation.

Reduction: Phenols can be reduced to hydroquinones using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Oxidation: Sodium dichromate, potassium nitrosodisulfonate (Fremy’s salt).

Electrophilic Substitution: Halogens, nitrating agents, sulfonating agents.

Reduction: Sodium borohydride, stannous chloride.

Major Products:

Oxidation: Quinones.

Electrophilic Substitution: Halogenated, nitrated, or sulfonated phenols.

Reduction: Hydroquinones.

Wissenschaftliche Forschungsanwendungen

4-(1-Methylcyclohexyl)phenol is an organic compound with the molecular formula . It consists of a phenol group substituted with a 1-methylcyclohexyl group at the para position. This compound has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry

this compound serves as a precursor in the synthesis of various organic compounds. It can be synthesized through nucleophilic aromatic substitution of aryl halides with a nucleophile. For example, 4-chloro-1-methylbenzene can react with a hydroxide ion to form this compound. It undergoes reactions such as oxidation to quinones, electrophilic aromatic substitution (halogenation, nitration, sulfonation), and reduction to hydroquinones.

Biology

This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. Aminomethylation reactions of p-[1(3)-methylcycloalkyl]-phenols with piperidine can synthesize 2-piperidinomethyl-4-methylcycloalkylphenols, which have potential medicinal applications .

Medicine

this compound is investigated for potential therapeutic effects, although specific medical applications are still under research.

Industry

In industry, this compound is utilized in the production of polymers, resins, and other industrial chemicals. It is also used as a synthetic intermediate for phenolic resins and as an intermediate in vulcanizing agents for curing rubber .

Wirkmechanismus

The mechanism of action of 4-(1-Methylcyclohexyl)phenol involves its interaction with molecular targets through its phenolic hydroxyl group. This group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular pathways and targets are subject to ongoing research.

Vergleich Mit ähnlichen Verbindungen

Phenol: The parent compound with a hydroxyl group attached to a benzene ring.

4-Methylphenol (p-Cresol): A phenol derivative with a methyl group at the para position.

4-(2-Methylcyclohexyl)phenol: A similar compound with a different cyclohexyl substitution pattern.

Uniqueness: 4-(1-Methylcyclohexyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Biologische Aktivität

4-(1-Methylcyclohexyl)phenol, a phenolic compound with the molecular formula C13H18O, is recognized for its diverse biological activities. This compound is characterized by a phenol group substituted with a 1-methylcyclohexyl group at the para position, which influences its chemical properties and biological interactions. Research into its biological activity has revealed potential applications in various fields, including medicine, agriculture, and material science.

The synthesis of this compound typically involves nucleophilic aromatic substitution reactions. For instance, it can be synthesized by reacting 4-chloro-1-methylbenzene with hydroxide ions under controlled conditions to yield the desired compound. The chemical structure allows it to participate in various reactions, including oxidation to quinones and electrophilic aromatic substitutions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that it could serve as a natural preservative or an alternative to synthetic antimicrobials. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to numerous diseases, including cancer and neurodegenerative disorders. In vitro studies have shown that this compound can scavenge free radicals effectively, thereby protecting cells from oxidative damage .

Potential Therapeutic Applications

Preliminary research suggests potential therapeutic applications of this compound in treating conditions related to inflammation and pain. Its ability to modulate inflammatory pathways may position it as a candidate for developing new anti-inflammatory drugs. However, further clinical studies are necessary to validate these findings and explore dosage and efficacy .

The biological activity of this compound is primarily attributed to its phenolic hydroxyl group, which can engage in hydrogen bonding and other interactions with biological macromolecules. This interaction affects various biochemical pathways, including those involved in cell signaling and metabolic regulation .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar phenolic compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Phenol | C6H6O | Basic antiseptic properties |

| 4-Methylphenol (p-Cresol) | C7H8O | Antimicrobial properties |

| 4-(2-Methylcyclohexyl)phenol | C13H18O | Limited research available |

| This compound | C13H18O | Antimicrobial, antioxidant |

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 0.5% (v/v), suggesting its potential as an effective antimicrobial agent in food preservation .

Case Study 2: Antioxidant Activity

In a controlled laboratory setting, the antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The compound showed a notable IC50 value comparable to established antioxidants like ascorbic acid, indicating its potential utility in formulations aimed at reducing oxidative stress .

Eigenschaften

IUPAC Name |

4-(1-methylcyclohexyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-13(9-3-2-4-10-13)11-5-7-12(14)8-6-11/h5-8,14H,2-4,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOQFNJRFWDXINJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80515006 | |

| Record name | 4-(1-Methylcyclohexyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14962-20-0 | |

| Record name | 4-(1-Methylcyclohexyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.